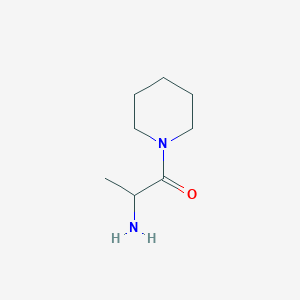

2-Amino-1-(piperidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

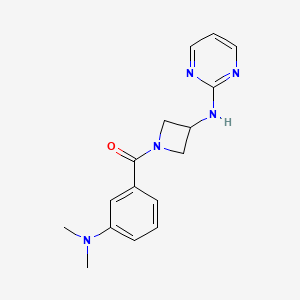

2-Amino-1-(piperidin-1-yl)propan-1-one, also known as 1-piperidin-1-yl-2-aminopropane, is a cyclic amine compound belonging to the piperidine family. It is a colorless, water-soluble, and highly volatile liquid with a pungent odor. Its chemical formula is C5H12N2O and its molecular weight is 104.16 g/mol. 1-piperidin-1-yl-2-aminopropane is an important intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

Synthesis and Pharmacological Properties

2-Amino-1-(piperidin-1-yl)propan-1-one and its derivatives are explored for their synthesis methods and pharmacological properties. A notable example is the derivative of 1-phenyl 3-(piperidin-1-yl)propan-1-one—dyclonine, highlighting the chemical's relevance in medicinal chemistry (Vardanyan, 2018).

Chemical Activation and Reaction Studies

Studies have focused on the chemical activation of piperidine and its reaction products. For instance, the interaction of piperidine in glucose/lysine model systems shows its significant reactivity and the formation of compounds like 3-(piperidin-1-yl)propanal (Nikolov & Yaylayan, 2010).

Application in Synthesis of Glycosidase Inhibitors

Research into the synthesis of polyhydroxylated indolizidines as potential glycosidase inhibitors has been conducted. The synthesis process involved the formation of the piperidine ring through intramolecular reactions, showcasing the utility of piperidine derivatives in the development of novel inhibitors (Baumann et al., 2008).

Crystal Structure Analysis

Crystallographic studies have been performed on compounds containing piperidine structures. These studies provide insight into the molecular and crystal structures of compounds like threo-ifenprodil and other benzylpiperidinyl derivatives, illustrating the structural significance of piperidine in various compounds (Kubicki & Codding, 2003).

Antifungal Agent Design

Piperidine derivatives have been explored in the design of antifungal agents. Research in this area has led to the synthesis of compounds with potent antifungal activity against strains like Candida albicans, highlighting the therapeutic potential of piperidine-based molecules (Guillon et al., 2009).

Mechanism of Action

Target of Action

Compounds with a piperidine nucleus are known to have a wide range of biological activities .

Mode of Action

It’s worth noting that structure-activity relationship studies have indicated that the linkage between the piperidine nucleus and other groups in a molecule can be crucial to the inhibitory effect .

Pharmacokinetics

The compound has a molecular weight of 15623 , which could potentially influence its bioavailability.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that temperature could affect its stability.

properties

IUPAC Name |

2-amino-1-piperidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBVSWNJAJECCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(piperidin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2789715.png)

![1-Fluorosulfonyloxy-4-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzene](/img/structure/B2789719.png)

![2-(3-benzyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N,N-dipropylacetamide](/img/structure/B2789720.png)

![N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2789721.png)

![2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2789726.png)

![3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2789727.png)

![9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789728.png)